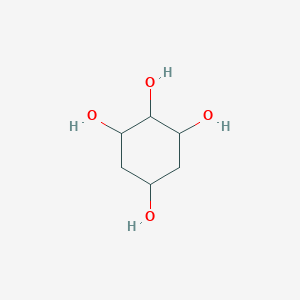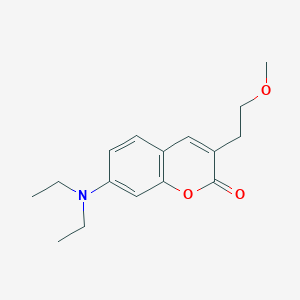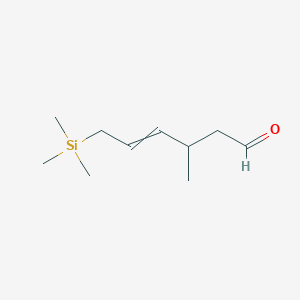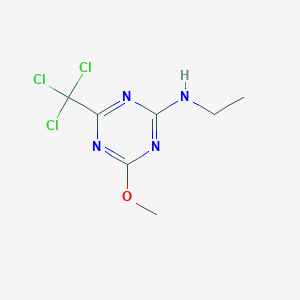
Benzene, 1,4-bis(2,2-diphenylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(2,2-diphenylethenyl)- typically involves the reaction of benzene derivatives with diphenylethylene under specific conditions. One common method is the Knoevenagel condensation, where benzaldehyde derivatives react with active methylene compounds in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include multiple steps of purification, such as recrystallization and chromatography, to achieve the desired product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, altering its photophysical properties.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield benzene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents like halogens or nitro groups .
Applications De Recherche Scientifique
Benzene, 1,4-bis(2,2-diphenylethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study photophysical and photochemical properties of stilbene derivatives.
Biology: Research is ongoing to explore its potential interactions with biological molecules, although its primary applications are in material science.
Medicine: While not directly used in medicine, its derivatives are studied for potential therapeutic applications.
Mécanisme D'action
The compound exerts its effects primarily through its photophysical properties. When exposed to light, it undergoes electronic transitions that result in the emission of light. This process involves the absorption of photons, excitation of electrons to higher energy states, and subsequent emission of photons as the electrons return to their ground state . The molecular targets and pathways involved are primarily related to its interaction with light and its ability to transport electrons efficiently.
Comparaison Avec Des Composés Similaires
Stilbene: Another well-known compound with similar photophysical properties.
1,4-Distyrylbenzene: Shares structural similarities and is also used in OLED applications.
Poly(arylenevinylene)s: These compounds have similar π-conjugated systems and are studied for their fluorescence properties.
Uniqueness: Benzene, 1,4-bis(2,2-diphenylethenyl)- is unique due to its high photoluminescence efficiency and superior electron-transport ability, making it a valuable material for advanced optoelectronic applications .
Propriétés
Numéro CAS |
133942-93-5 |
|---|---|
Formule moléculaire |
C34H26 |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
1,4-bis(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C34H26/c1-5-13-29(14-6-1)33(30-15-7-2-8-16-30)25-27-21-23-28(24-22-27)26-34(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-26H |
Clé InChI |
WXFBNSNPMALYDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)

![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)




![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)

![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)
